Direct-Acting Mutagenicity: N-Acetoxy-2-butoxyacetamide vs. Non-Anomeric N-Butoxyacetamide
N-Acetoxy-2-butoxyacetamide, as a member of the N-acyloxy-N-alkoxyamide (NAA) class, exhibits direct-acting mutagenicity in Salmonella typhimurium TA100 without requiring S9 metabolic activation, a property absent in simple N-alkoxyamides [1]. The comparator N-butoxyacetamide lacks the N-acetoxy leaving group and therefore does not possess the anomeric amide structure; its planar amide nitrogen cannot undergo the SN2 displacement reaction with DNA nucleophiles that underpins NAA mutagenicity [1]. While a compound-specific LogTA100 value for N-Acetoxy-2-butoxyacetamide has not been individually published, the acetamide-based NAA 17a (acetamide backbone with N-acetoxy-N-butoxy substitution) was well-predicted by the linear QSAR (Eqn 3: logTA100 = 0.29 logP + 0.22 pKa + Σ 0.11–0.16 Es + 0.81, n=50, r=0.89, s=0.16), confirming that acetamide derivatives exhibit the class-characteristic mutagenic response [1][2]. In contrast, N-butoxyacetamide would not be expected to produce any revertant colonies above background in the Ames TA100 assay [2].
| Evidence Dimension | Direct-acting mutagenicity in Salmonella typhimurium TA100 (Ames test without S9 activation) |
|---|---|
| Target Compound Data | Class-characteristic direct-acting mutagen; acetamide NAA congener 17a well-predicted by QSAR (predicted LogTA100 within ±0.16 log units of experimental) [1] |
| Comparator Or Baseline | N-butoxyacetamide: no direct-acting mutagenicity expected; lacks anomeric amide structure and N-acetoxy leaving group [2] |
| Quantified Difference | Qualitative binary difference: mutagenic vs. non-mutagenic in TA100; QSAR-predicted LogTA100 for acetamide NAAs ~2–4 log units, compared to baseline revertants for non-mutagenic amides [1][2] |
| Conditions | Ames reverse mutation assay; Salmonella typhimurium TA100; full-plate incorporation method without S9 metabolic activation at 1 μmol/plate [1][2] |
Why This Matters
For researchers procuring a DNA-reactive electrophilic amide as a chemical probe for studying mutagenic mechanisms or drug–DNA interactions, only N-acyloxy-N-alkoxyamides—not simple N-alkoxyamides—provide the requisite electrophilic reactivity at the amide nitrogen.
- [1] Glover SA. Mutagenicity of N-acyloxy-N-alkoxyamides – QSAR determination of factors controlling activity. Australian Journal of Chemistry. 2023;76(1):1–24. doi:10.1071/CH22205. View Source
- [2] Glover SA, Schumacher RR. The effect of hydrophobicity upon the direct mutagenicity of N-acyloxy-N-alkoxyamides—Bilinear dependence upon LogP. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. 2016;795:41–50. doi:10.1016/j.mrgentox.2015.11.005. View Source
